4-[2-[4,4-Bis(tert-butylperoxy)cyclohexyl]propan-2-yl]-1,1-bis(tert-butylperoxy)cyclohexane
Overview
Description
4-[2-[4,4-Bis(tert-butylperoxy)cyclohexyl]propan-2-yl]-1,1-bis(tert-butylperoxy)cyclohexane is an organic compound known for its unique properties and applications in scientific research. It is a thermoset polymer widely used in the field of nuclear physics due to its ability to detect charged particles such as protons, alpha particles, and heavy ions.
Preparation Methods
The synthesis of 4-[2-[4,4-Bis(tert-butylperoxy)cyclohexyl]propan-2-yl]-1,1-bis(tert-butylperoxy)cyclohexane involves the reaction of cyclohexanone with tert-butyl hydroperoxide in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes further reactions to yield the final product. Industrial production methods typically involve the use of large-scale reactors and controlled reaction conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
4-[2-[4,4-Bis(tert-butylperoxy)cyclohexyl]propan-2-yl]-1,1-bis(tert-butylperoxy)cyclohexane undergoes various types of chemical reactions, including oxidation and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and peracids. The major products formed from these reactions depend on the specific conditions and reagents used . For example, oxidation reactions can lead to the formation of various peroxides and other oxygenated compounds .
Scientific Research Applications
4-[2-[4,4-Bis(tert-butylperoxy)cyclohexyl]propan-2-yl]-1,1-bis(tert-butylperoxy)cyclohexane has extensive applications in scientific research, particularly in the field of nuclear physics. It is used as a solid-state nuclear track detector (SSNTD) due to its high sensitivity and resolution. The compound is capable of detecting particles with energies as low as a few keV, making it suitable for various research applications. Additionally, it is used in medical dosimetry, space radiation monitoring, and other fields such as geology and archaeology.
Mechanism of Action
The mechanism of action of 4-[2-[4,4-Bis(tert-butylperoxy)cyclohexyl]propan-2-yl]-1,1-bis(tert-butylperoxy)cyclohexane involves the detection of charged particles that pass through the polymer. These particles cause damage to the polymer, leaving behind tracks that can be etched using an etching solution. The size and shape of the tracks can be used to determine the energy and type of the particles. This mechanism makes the compound highly effective for use in nuclear track detection and other related applications.
Comparison with Similar Compounds
4-[2-[4,4-Bis(tert-butylperoxy)cyclohexyl]propan-2-yl]-1,1-bis(tert-butylperoxy)cyclohexane is unique due to its high sensitivity and resolution in detecting charged particles. Similar compounds include 2,2-Bis(4,4-di-tert-butylperoxycyclohexyl)propane and 2,4-Di-tert-butylphenol . While these compounds also have applications in scientific research, this compound stands out due to its specific properties and effectiveness in nuclear track detection.
Properties
IUPAC Name |
4-[2-[4,4-bis(tert-butylperoxy)cyclohexyl]propan-2-yl]-1,1-bis(tert-butylperoxy)cyclohexane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H60O8/c1-25(2,3)32-36-30(37-33-26(4,5)6)19-15-23(16-20-30)29(13,14)24-17-21-31(22-18-24,38-34-27(7,8)9)39-35-28(10,11)12/h23-24H,15-22H2,1-14H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHKCHSNXUCRFSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OOC1(CCC(CC1)C(C)(C)C2CCC(CC2)(OOC(C)(C)C)OOC(C)(C)C)OOC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H60O8 | |
Record name | 2,2-DI-(4,4-DI-TERT-BUTYLPEROXYCYCLOHEXYL)PROPANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/6172 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8061890 | |
Record name | Peroxide, 1,1',1'',1'''-[(1-methylethylidene)di-4-cyclohexanyl-1-ylidene]tetrakis[2-(1,1-dimethylethyl) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8061890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
560.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1705-60-8 | |
Record name | 2,2-DI-(4,4-DI-TERT-BUTYLPEROXYCYCLOHEXYL)PROPANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/6172 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1,1′,1′′,1′′′-[(1-Methylethylidene)di-4-cyclohexanyl-1-ylidene]tetrakis[2-(1,1-dimethylethyl) peroxide] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1705-60-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Peroxide, 1,1',1'',1'''-((1-methylethylidene)di-4-cyclohexanyl-1-ylidene)tetrakis(2-(1,1-dimethylethyl) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001705608 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Peroxide, 1,1',1'',1'''-[(1-methylethylidene)di-4-cyclohexanyl-1-ylidene]tetrakis[2-(1,1-dimethylethyl) | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Peroxide, 1,1',1'',1'''-[(1-methylethylidene)di-4-cyclohexanyl-1-ylidene]tetrakis[2-(1,1-dimethylethyl) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8061890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-bis(4,4-di-tert-butyldioxycyclohexyl)propane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.401 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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